molecular formula C8H12Cl2N2O B2783610 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride CAS No. 2138045-41-5

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride

Cat. No. B2783610
CAS RN: 2138045-41-5
M. Wt: 223.1
InChI Key: MKCGFPYRJXIBIC-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 2138045-41-5 . Its molecular weight is 223.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H12Cl2N2O . The average mass is 223.100 Da and the monoisotopic mass is 222.032669 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 223.1 g/mol .

Scientific Research Applications

Microwave-Assisted Synthesis with Antitumor Activity

A study conducted by Insuasty et al. (2013) explored the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones and their oxidized forms from a catalyst-free reaction. The synthesized compounds underwent evaluation by the US National Cancer Institute (NCI) against 57 cancer cell lines. One compound, in particular, demonstrated remarkable activity with GI(50) values ranging from 1.48 to 9.92 μM in in vitro assays, highlighting its potential for antitumor applications (Insuasty et al., 2013).

Potential in Osteoporosis Treatment

Coleman et al. (2004) identified compounds within the 5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl series as potent and selective antagonists of the αvβ3 receptor. These compounds exhibited excellent in vitro profiles and pharmacokinetics in multiple animal models. Based on their efficacy in an in vivo model of bone turnover, two compounds were selected for clinical development aimed at the prevention and treatment of osteoporosis, underscoring the therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridin scaffold in bone health (Coleman et al., 2004).

Chemical Reactivity and Synthetic Applications

Research by Sirakanyan et al. (2014) investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines under different experimental conditions. This study provided insights into the mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines, contributing to the understanding of the chemical properties and potential synthetic applications of this chemical framework (Sirakanyan et al., 2014).

Enantioselective Synthesis for Drug Development

Tsuruoka et al. (2020) developed an asymmetric synthesis of the tetrahydronaphthyridine scaffold, leading to potent retinoid-related orphan receptor γt (RORγt) inverse agonists, including TAK-828F. This synthesis highlighted an atom-economical protocol for Heck-type vinylation, an unprecedented formation of dihydronaphthyridine, and a ruthenium-catalyzed enantioselective transfer hydrogenation. This research opens up new avenues for the enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine compounds, paving the way for their application in drug development (Tsuruoka et al., 2020).

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCGFPYRJXIBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=CC2=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138045-41-5
Record name 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride
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